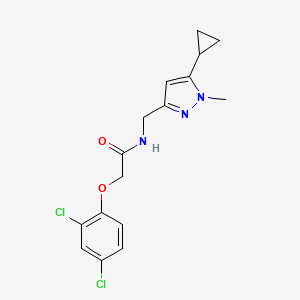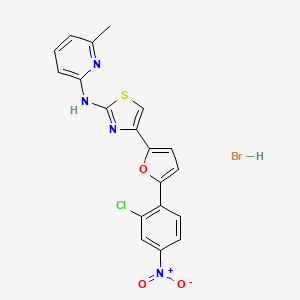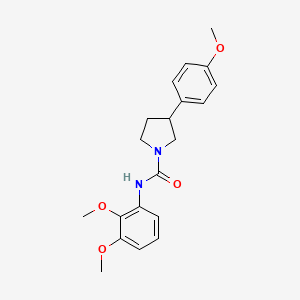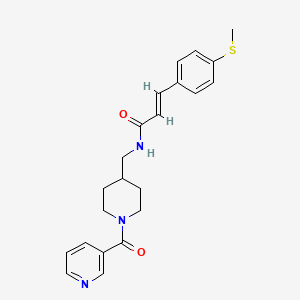
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone, also known as DIQTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of different contexts, including as a tool for studying biological processes and as a potential therapeutic agent.
Scientific Research Applications
Synthesis and Structural Studies
Novel methods for synthesizing isoquinolinium derivatives, including the use of isoquinolinium perchlorates and isoquinolin-1-ones, have been developed. These compounds have potential applications in various chemical reactions and structural studies (Coşkun & Kızılkuşak, 2005).
Synthesis and characterization of dihydroisoquinolin-1-ylphosphonates using a CuI-catalyzed three-component tandem reaction. This synthesis method is significant for producing compounds with potential applications in materials science and pharmacology (Ye, Zhou, & Wu, 2009).
The synthesis of dihydroquinazolinone derivatives and their photophysical properties were studied. These compounds are relevant in the field of fluorescence and materials science, showcasing their potential applications in developing fluorescent materials (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Biological Activities and Applications
Research on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrated significant psychotropic, anti-inflammatory, and cytotoxic activities. These findings suggest potential applications in the development of new therapeutic agents (Zablotskaya et al., 2013).
Studies on 3-heteroarylthioquinoline derivatives revealed their potent in vitro antituberculosis and cytotoxicity properties. Such compounds could be promising candidates for developing new antituberculosis agents (Chitra et al., 2011).
The synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and their vasodilatation activity were investigated, highlighting their potential application in cardiovascular research and therapeutics (Zhang San-qi, 2010).
Antibacterial activity studies of novel quinoxalin-4-one derivatives, which can be synthesized from compounds related to dihydroisoquinolin, suggest their application in developing new antibacterial agents (Joshi, Mandhane, Chate, & Gill, 2011).
Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Isoquinolines, on the other hand, are known to interact with various targets including DNA, topoisomerases, and various enzymes .
Mode of action
The mode of action of “1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone” would depend on its specific targets. Thiazoles generally work by interfering with microbial protein synthesis, while isoquinolines often intercalate into DNA, disrupting its structure and function .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Thiazoles and isoquinolines can affect a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
Thiazoles and isoquinolines generally have good bioavailability due to their lipophilic nature .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazoles and isoquinolines can have a wide range of effects, from antimicrobial to anticancer activities .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-11-10-15-6-4-5-7-16(15)13-23)12-18-14-25-20(22-18)21-17-8-2-1-3-9-17/h1-9,14H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODPEDOTXLJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)








![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2513310.png)
![2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2513313.png)
![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)

![(3-Fluoro-4-methoxyphenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2513320.png)